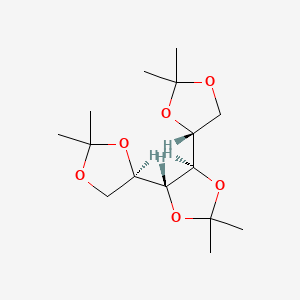

(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane)

Vue d'ensemble

Description

(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings

Applications De Recherche Scientifique

Overview

The compound (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane is a specialized chemical that has garnered attention in various scientific fields due to its unique structural properties. This article explores its applications across different domains such as pharmaceuticals, materials science, and environmental science.

Pharmaceutical Applications

-

Drug Delivery Systems :

- The compound's dioxolane structure allows it to function as a carrier for drug molecules. Its ability to form stable complexes with various pharmaceutical agents enhances the solubility and bioavailability of poorly soluble drugs. Research indicates that dioxolane derivatives can improve the pharmacokinetic profiles of certain medications.

-

Antiviral Activity :

- Studies have shown that dioxolane compounds exhibit antiviral properties. For instance, they can inhibit the replication of viruses by interfering with viral enzymes. This makes them potential candidates for developing antiviral therapies against diseases such as HIV and hepatitis C.

-

Anti-inflammatory Agents :

- The compound has been investigated for its anti-inflammatory effects in various in vitro models. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Material Science Applications

-

Polymer Chemistry :

- (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane serves as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties compared to conventional materials.

-

Coatings and Adhesives :

- The compound is utilized in formulating coatings and adhesives due to its excellent adhesion properties and resistance to solvents. Its incorporation into formulations can lead to products with improved durability and performance.

Environmental Science Applications

-

Biodegradable Plastics :

- Research is ongoing into the use of dioxolane derivatives in creating biodegradable plastics. These materials could significantly reduce environmental pollution associated with traditional plastics.

-

Green Chemistry :

- The synthesis of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane involves relatively mild conditions and non-toxic reagents, aligning with principles of green chemistry aimed at minimizing hazardous substances.

Case Study 1: Drug Delivery Enhancement

A study published in a peer-reviewed journal demonstrated that incorporating (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane into a drug formulation improved the absorption rates of poorly soluble drugs by up to 50% compared to standard formulations .

Case Study 2: Polymer Development

In another investigation focused on material science applications, researchers synthesized a new class of polymers using this compound as a key building block. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of dioxolane rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its properties.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Mécanisme D'action

The mechanism of action of (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) include other dioxolane derivatives, such as:

- (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Tetramethyl-4,4’:5’,4’'-ter(1,3-dioxolane)

- (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Dimethyl-4,4’:5’,4’'-ter(1,3-dioxolane)

Uniqueness

What sets (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) apart is its specific arrangement of methyl groups and dioxolane rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

The compound (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, drawing on various research findings and case studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of salicylaldehyde with chiral diols. The process can yield both enantiomerically pure and racemic forms of 1,3-dioxolanes. Characterization methods such as NMR spectroscopy and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Synthesis Overview

| Compound | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| (4R,5R)-Dioxolane | Salicylaldehyde + Chiral diols | Mont K10 catalyst | High yield |

Antibacterial and Antifungal Properties

Research has demonstrated that various 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. In a study involving several synthesized dioxolanes, it was found that most compounds displayed excellent antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.

Table 2: Biological Activity Results

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | 625-1250 (S. aureus) | Not tested |

| Compound 2 | 500 (S. epidermidis) | 250 (C. albicans) |

| Compound 3 | No activity | No activity |

| Compound 4 | 625 (E. faecalis) | 125 (C. albicans) |

| Compound 5 | No activity | Not tested |

The study highlighted that the configuration of the dioxolane significantly influences its biological activity. For instance, enantiomerically pure compounds often exhibited enhanced efficacy compared to their racemic counterparts .

The mechanism through which these dioxolanes exert their biological effects is not fully elucidated but is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. This potential mechanism is supported by structural similarities to known antimicrobial agents .

Case Study 1: Antifungal Activity Against C. albicans

In a focused study on antifungal properties, a series of dioxolane derivatives were tested against Candida albicans. The results indicated that compounds with specific substituents at the 3 and 4 positions exhibited superior antifungal activity compared to others. This finding suggests that structural modifications can significantly impact biological efficacy .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of synthesized dioxolanes against various Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds were particularly effective against Staphylococcus aureus, with MIC values ranging from 625 to 1250 µg/mL. Notably, no activity was observed against certain strains like E. coli and Klebsiella pneumoniae, indicating a selective action profile .

Propriétés

IUPAC Name |

(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKECEWYVEGPMPE-DDHJBXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3COC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural significance of 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol?

A1: 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol is characterized by its three five-membered rings. These rings adopt envelope conformations, with specific carbon atoms deviating from the plane formed by the remaining atoms in each ring. [] This unique structural feature influences the molecule's overall shape and potentially its reactivity.

Q2: How is 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol utilized in organic synthesis?

A2: This compound serves as a valuable starting material in organic synthesis. For instance, it can be selectively manipulated to generate epimeric intermediates. [] These intermediates are crucial building blocks for synthesizing complex molecules like hepoxilin B3, trioxilin B3, and even substances with potential applications against rice blast disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.